11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known to have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazolo[3,4-b]pyridine derivatives can be synthesized through various methods .
Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Anticancer Agents
Research has focused on the synthesis of compounds like imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which have shown significant antitumor activity in mice. These compounds have been developed through routes that involve cyclization of substituted amino-diaminopyridines, indicating the relevance of pyridine analogs in cancer research (Carroll Temple et al., 1987).
Anticonvulsant Potential
New 2-pyrazoline derivatives synthesized from 3-(substituted-phenyl)-1-pyridin-2-yl-propenones have been evaluated for their anticonvulsant activity using tests like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, showing appreciable activity at various doses. This indicates the therapeutic potential of pyridine analogs in the treatment of seizure disorders (S. Bhandari et al., 2013).
Color Tuning in Iridium Complexes
The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including 2-(1H-tetrazol-5-yl)pyridine analogs, have been explored for their wide span of redox and emission properties. This research demonstrates the utility of pyridine analogs in developing materials with potential applications in organic light-emitting devices (OLEDs) and biological labeling (Stefano Stagni et al., 2008).
Antimicrobial and Antitumor Synthesis
Efforts in synthesizing novel pyrazolo[3,4-b]pyridine-based compounds, starting from key intermediates and involving reactions with hydrazine hydrate, aldehydes, acid chlorides, and isothiocyanates, have identified compounds with promising anticancer activity. This highlights the importance of pyridine analogs in the development of new antimicrobial and antitumor agents (P. Nagender et al., 2016).
Wirkmechanismus
Target of Action
Compounds like “11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene” often target specific proteins or enzymes in the body. These targets are usually key players in biochemical pathways and processes .
Mode of Action
The compound might bind to its target, thereby altering the target’s function. This could inhibit (block) or enhance the target’s activity .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit a pathway that promotes disease progression, or it might enhance a pathway that fights against disease .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .
Result of Action
The compound’s action could lead to molecular and cellular effects, such as the death of disease-causing cells, reduction of harmful substances in the body, or enhancement of the body’s disease-fighting mechanisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
11-pyridin-3-ylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-21(20,11-3-2-6-15-9-11)17-7-8-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,6,9H,1,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAVPYFJUIRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.